5-(Hydroxymethyl)cyclohex-2-enol
Overview
Description
5-(Hydroxymethyl)cyclohex-2-enol: is an organic compound with the molecular formula C7H12O2. It features a six-membered carbon ring (cyclohexene) with a double bond between the second and third carbon atoms, a hydroxyl group (OH) attached to the fifth carbon, and a methylene group (CH2) linked to the fifth carbon. This structure suggests the molecule has both polar and non-polar regions, influencing its solubility and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Cyclohexene or 2-Cyclohexen-1-one: This method involves the oxidation of cyclohexene or 2-cyclohexen-1-one to produce 5-(Hydroxymethyl)cyclohex-2-enol.
Hydrolysis of the Corresponding Diacetate: The hydrolysis of the corresponding diacetate can also yield this compound.
Reaction of 5-(Chloromethyl)cyclohex-2-enone with Sodium Hydroxide: This method involves the reaction of 5-(chloromethyl)cyclohex-2-enone with sodium hydroxide.
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. These methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Hydroxymethyl)cyclohex-2-enol can be oxidized to form various products depending on the reaction conditions.
Michael Addition: As an enone, this compound is easily adapted to Michael addition with nucleophiles such as enolates or silyl enol ethers.
Diels-Alder Reaction: It can also undergo Diels-Alder reactions with electron-rich dienes.
Common Reagents and Conditions:
Oxidants: Used in oxidation reactions to convert this compound to other products.
Nucleophiles: Used in Michael addition reactions.
Electron-rich Dienes: Used in Diels-Alder reactions.
Major Products:
5-Formylcyclohex-2-en-1-ol: Formed through oxidation.
Bridged Heterocycles: Formed through regioselective heterocyclization.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: 5-(Hydroxymethyl)cyclohex-2-enol is used in the synthesis of unique heterocyclic compounds.
Photoreactions and Oxygenation: The compound plays a role in photosensitized oxygenation reactions.
Biology and Medicine:
Asymmetric Synthesis: Derivatives of this compound, such as 5-(trialkylsilyl)cyclohex-2-enones, are employed in asymmetric synthesis, producing chiral building blocks for complex organic molecules.
Industry:
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)cyclohex-2-enol exerts its effects involves its ability to participate in various chemical reactions due to its enone structure. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Cyclohexenone: Shares a similar cyclohexene structure but lacks the hydroxymethyl group.
2-Cyclohexen-1-one: Similar structure but with a ketone group instead of a hydroxymethyl group.
Uniqueness:
Properties
IUPAC Name |
5-(hydroxymethyl)cyclohex-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVASHRLICGBHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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